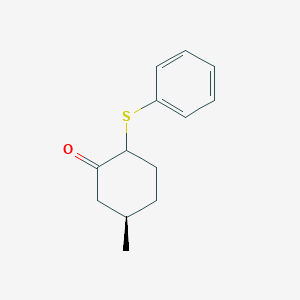

(5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one

説明

(5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one is a useful research compound. Its molecular formula is C13H16OS and its molecular weight is 220.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

(5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one, a compound with significant potential in medicinal chemistry, is characterized by its unique structure and biological properties. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H16S

- CAS Number : 101693-93-0

- Molecular Weight : 208.33 g/mol

The compound features a cyclohexanone core substituted with a methyl and a phenylsulfanyl group, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways, altering cellular functions.

- Receptor Modulation : It acts on various receptors, potentially influencing neurotransmission and hormonal balance.

Antimicrobial Properties

Research has demonstrated that this compound exhibits antimicrobial activity against several pathogens. In vitro studies show effective inhibition of bacterial growth, particularly against Gram-positive bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

Preliminary studies suggest potential anticancer properties. The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Case Studies

-

Study on Antimicrobial Activity :

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various bacterial strains. Results indicated significant antibacterial activity, especially against resistant strains of Staphylococcus aureus . -

Research on Anticancer Effects :

Another investigation published in Cancer Letters focused on the compound's effects on breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers . -

Pharmacokinetic Studies :

A pharmacokinetic analysis revealed that the compound has favorable absorption characteristics, with a half-life suitable for therapeutic applications. The study concluded that further investigation into its bioavailability and metabolism is warranted .

科学的研究の応用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C13H16OS

- Molecular Weight : 220.33 g/mol

- Density : Not available

- Boiling Point : Not available

- Melting Point : Not available

Its structure features a cyclohexanone core with a phenylthio group, which contributes to its reactivity and potential applications in synthesis and pharmaceuticals.

Organic Synthesis

(5R)-5-Methyl-2-phenylsulfanylcyclohexan-1-one is utilized as an intermediate in organic synthesis. Its unique structure allows for the formation of various derivatives and complex molecules. For instance, it has been involved in the synthesis of:

- Alkaloids : The compound serves as a precursor for synthesizing various alkaloids, which are important in medicinal chemistry.

- Pharmaceutical Compounds : Its derivatives have shown potential as active pharmaceutical ingredients (APIs) due to their biological activity.

Medicinal Chemistry

The compound's derivatives are being studied for their potential therapeutic effects. Research indicates that certain analogs may exhibit:

- Anticancer Properties : Some studies have reported that compounds derived from this compound show cytotoxic effects against cancer cell lines.

- Antimicrobial Activity : The compound has been evaluated for its ability to inhibit bacterial growth, making it a candidate for developing new antibiotics.

Industrial Applications

In addition to its use in pharmaceuticals, this compound may have applications in:

- Agricultural Chemistry : It can be explored as a component in pesticide formulations due to its potential bioactivity against pests.

- Flavor and Fragrance Industry : Given its unique chemical structure, it may be assessed for use in flavoring agents or fragrances.

Case Study 1: Synthesis of Alkaloids

A notable study published in Tetrahedron Letters demonstrated the successful use of this compound as an intermediate in synthesizing complex alkaloid structures. The reaction pathways involved various transformations leading to compounds with significant biological activity .

Case Study 2: Anticancer Research

Research conducted by Chen et al. highlighted the anticancer properties of certain derivatives synthesized from this compound. The study showed that these compounds inhibited the proliferation of specific cancer cell lines, suggesting their potential as therapeutic agents .

Summary Table of Applications

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for (5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one, and how can stereochemical purity be ensured?

- Methodological Answer : A multi-step approach is recommended, starting with the cyclohexanone core. The phenylsulfanyl group can be introduced via nucleophilic substitution or thiol-ene reactions under controlled conditions. For stereochemical control at the 5R position, chiral auxiliaries or asymmetric catalysis (e.g., Sharpless epoxidation analogs) should be employed. Purification via column chromatography with chiral stationary phases (CSPs) or recrystallization in enantiomerically pure solvents can enhance stereochemical purity. Reaction progress should be monitored using TLC and chiral HPLC .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR can confirm the cyclohexanone backbone, methyl group (δ ~1.2–1.5 ppm), and phenylsulfanyl substituents (aromatic protons δ ~7.2–7.5 ppm). NOESY or ROESY experiments can verify the 5R stereochemistry.

- IR : A strong carbonyl stretch (~1700–1750 cm) and C-S bonds (~600–700 cm) are diagnostic.

- MS : High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.

- X-ray crystallography (if crystals are obtainable) provides definitive stereochemical confirmation .

Q. How can researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Temperature : 4°C, 25°C, and 40°C for 1–6 months.

- Humidity : 60% and 75% relative humidity.

- Light : UV-Vis irradiation (300–800 nm).

Analyze degradation products via HPLC-MS and compare with fresh samples. Stability-indicating assays (e.g., % purity over time) should be quantified .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the phenylsulfanyl group in this compound during nucleophilic substitution?

- Methodological Answer : The phenylsulfanyl group acts as a leaving group in SN2 reactions due to its moderate nucleofugality. Computational studies (DFT or MD simulations) can model transition states and activation energies. Experimentally, kinetic isotope effects (KIEs) and Hammett plots (using substituted phenylsulfanyl analogs) reveal electronic influences. Compare reaction rates in polar aprotic solvents (e.g., DMSO, DMF) versus protic solvents to assess solvent effects .

Q. How can contradictory data on the compound’s biological activity (e.g., enzyme inhibition vs. no effect) be resolved?

- Methodological Answer :

- Experimental Replication : Ensure consistent purity (>98%) and stereochemical integrity.

- Assay Conditions : Validate buffer pH, temperature, and co-solvents (e.g., DMSO concentration ≤0.1%).

- Target Selectivity : Perform dose-response curves (IC/EC) across related enzymes/proteins.

- Meta-Analysis : Cross-reference with structurally similar compounds (e.g., cyclohexanone derivatives) in PubChem BioAssay data .

Q. What strategies optimize the enantiomeric excess (ee) in large-scale synthesis of this compound?

- Methodological Answer :

- Catalyst Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) for asymmetric hydrogenation.

- Kinetic Resolution : Use lipases or esterases to selectively hydrolyze undesired enantiomers.

- Process Optimization : Adjust reaction time, temperature, and pressure to minimize racemization. Monitor ee via chiral HPLC at critical stages .

Q. How does the methyl group at the 5R position influence the compound’s conformational dynamics?

- Methodological Answer : Perform molecular dynamics (MD) simulations to analyze chair/boat conformations of the cyclohexanone ring. Compare with NMR coupling constants ( vs. ) and NOE correlations. Substituent effects can be modeled using quantum mechanical calculations (e.g., Gaussian 16) to predict steric and electronic contributions .

Q. Data Contradiction Analysis

Q. Discrepancies in reported melting points (e.g., 120–125°C vs. 110–115°C): How should researchers address this?

- Methodological Answer :

- Purity Verification : Re-crystallize the compound and re-test using DSC (differential scanning calorimetry).

- Polymorphism Screening : Use XRPD (X-ray powder diffraction) to detect crystalline forms.

- Inter-Lab Comparison : Share samples with independent labs using standardized protocols (e.g., USP guidelines) .

Q. Conflicting computational vs. experimental results on the compound’s LogP (lipophilicity): What steps reconcile these?

- Methodological Answer :

- Experimental LogP : Measure via shake-flask method (octanol/water) with HPLC-UV quantification.

- Computational Refinement : Use consensus models (e.g., average predictions from ChemAxon, ACD/Labs, and EPI Suite).

- Structural Artifacts : Check for tautomerization or protonation state errors in computational inputs .

Q. Tables for Key Data

特性

IUPAC Name |

(5R)-5-methyl-2-phenylsulfanylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16OS/c1-10-7-8-13(12(14)9-10)15-11-5-3-2-4-6-11/h2-6,10,13H,7-9H2,1H3/t10-,13?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQHIPYOBZAUKX-VUUHIHSGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(=O)C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCC(C(=O)C1)SC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557644 | |

| Record name | (5R)-5-Methyl-2-(phenylsulfanyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101693-93-0 | |

| Record name | (5R)-5-Methyl-2-(phenylsulfanyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。